(13Z)-13-Octadecenyl acetate

Pheromone-binding protein Fluorescence competitive binding assay Cnaphalocrocis medinalis

(13Z)-13-Octadecenyl acetate (CAS 60037-58-3, Z13-18:Ac) is a long-chain monounsaturated acetate ester (C₂₀H₃₈O₂, MW 310.51 g/mol) that functions as a key component of female-produced sex pheromones in multiple lepidopteran pest species, including the rice leaffolder Cnaphalocrocis medinalis, the yellow rice stem borer Scirpophaga incertulas, and several clearwing moth (Sesiidae) species. The compound bears a single (Z)-configured double bond at the C13 position, with predicted logP 8.51, boiling point 379.5 ± 11.0 °C, and density 0.9 ± 0.1 g/cm³.

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
Cat. No. B12446627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(13Z)-13-Octadecenyl acetate
Molecular FormulaC20H38O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCCCCOC(=O)C
InChIInChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3
InChIKeyPPNRRQMJESAXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(13Z)-13-Octadecenyl Acetate Procurement Guide: Pheromone-Active Lepidopteran Semiochemical with Proven Field Attractancy Profiles


(13Z)-13-Octadecenyl acetate (CAS 60037-58-3, Z13-18:Ac) is a long-chain monounsaturated acetate ester (C₂₀H₃₈O₂, MW 310.51 g/mol) that functions as a key component of female-produced sex pheromones in multiple lepidopteran pest species, including the rice leaffolder Cnaphalocrocis medinalis, the yellow rice stem borer Scirpophaga incertulas, and several clearwing moth (Sesiidae) species [1]. The compound bears a single (Z)-configured double bond at the C13 position, with predicted logP 8.51, boiling point 379.5 ± 11.0 °C, and density 0.9 ± 0.1 g/cm³ [2]. It is registered with the U.S. EPA as an approved pesticide active ingredient and is listed under the TSCA Inventory, confirming its regulatory acceptability for field deployment and research use [3].

Why (13Z)-13-Octadecenyl Acetate Cannot Be Replaced by Generic Octadecenyl Acetate Isomers, Saturated Analogs, or Alcohol Derivatives in Pheromone Applications


Generic substitution of (13Z)-13-octadecenyl acetate with its (E)-isomer, saturated octadecyl acetate, the alcohol analog (Z)-13-octadecen-1-ol, or positional isomers consistently fails because lepidopteran olfactory receptors discriminate with sub-nanogram sensitivity on the basis of double-bond configuration, position, and terminal functional group [1]. Saturated octadecyl acetate elicits no measurable electroantennographic (EAG) response from C. medinalis males, confirming that receptor activation absolutely requires the C13 unsaturation [2]. The (Z)-13-octadecen-1-ol alcohol analog not only fails to substitute functionally but actively suppresses male attraction when added to acetate-based blends, demonstrating that the acetate moiety is not a generic interchangeable head group [3]. Furthermore, geographic populations of the same target species employ radically different Z13-18:Ac to Z11-16:Ac blend ratios—10:90 in Indian populations versus 98:2 in Philippine populations of C. medinalis—meaning that even closely related in-class acetate co-components cannot be generically blended without population-specific ratio optimization [4].

(13Z)-13-Octadecenyl Acetate: Quantitative Differential Evidence Against Closest Analogs and In-Class Alternatives


Binding Affinity at CmedPBP4: 2.7-Fold Higher for Z13-18:Ac Compared to Co-Component Z11-16:Ac

Competitive fluorescence binding assays against the pheromone-binding protein CmedPBP4 from the rice leaffolder demonstrate that (13Z)-13-octadecenyl acetate (Z13-18:Ac) binds with an IC₅₀ of 1.10 ± 0.37 mM, representing approximately 2.7-fold higher affinity than the co-component (Z)-11-hexadecenyl acetate (Z11-16:Ac), which exhibits an IC₅₀ of 2.98 ± 0.52 mM [1]. The alcohol analog (Z)-13-octadecen-1-ol (Z13-18:OH) shows intermediate affinity with an IC₅₀ of 1.34 ± 0.58 mM. This rank order (Z13-18:Ac > Z13-18:OH > Z11-16:Ac) establishes that the combination of the C18 chain length, C13 (Z)-unsaturation, and terminal acetate group provides a binding advantage that cannot be replicated by either the C16 acetate homolog or the C18 alcohol derivative.

Pheromone-binding protein Fluorescence competitive binding assay Cnaphalocrocis medinalis

Saturated Analog Octadecyl Acetate (18:Ac) Produces Zero EAG Response Versus Strong Z13-18:Ac Activation in C. medinalis

Gas chromatography-linked electroantennography (GC-EAG) of ovipositor washings from virgin female C. medinalis identified (13Z)-13-octadecenyl acetate as one of three electrophysiologically active compounds present at 0.25-1.5 ng per ovipositor [1]. In the same analyses, trace quantities of the fully saturated analog octadecyl acetate (18:Ac) were confirmed by mass spectrometry but produced no measurable electroantennographic response. This binary outcome—strong EAG activation at sub-nanogram levels for Z13-18:Ac versus zero activation for the saturated analog—demonstrates that the Δ13 unsaturation is an absolute structural requirement for receptor engagement in this species.

Electroantennography Structure-activity relationship Saturated vs. unsaturated acetate

Z13-18:Ac Functionally Replaces Two Alcohol Components in Korean C. medinalis Blend with Equivalent Trap Catch

Field trials with Korean populations of C. medinalis demonstrated that adding (13Z)-13-octadecenyl acetate (Z13-18:Ac) alone to a binary aldehyde mixture of (Z)-11-octadecenal and (Z)-13-octadecenal (Z11-18:Al/Z13-18:Al = 11:100) produced trap catch numbers statistically equivalent to those of the established Japanese 4-component blend that includes two alcohol components (Z11-18:OH and Z13-18:OH) at a ratio of 11:100:24:36 [1]. Specifically, the three-component blend Z11-18:Al/Z13-18:Al/Z13-18:Ac (11:100:11) achieved the same male moth capture as the four-component Japanese blend containing alcohols. This demonstrates that Z13-18:Ac can functionally substitute for the two alcohol components, enabling simplified lure formulations without loss of field efficacy.

Field trapping Pheromone blend optimization Acetate vs. alcohol substitution

Addition of Z13-18:Ac/Z11-16:Ac Blend Increases Scirpophaga incertulas Trap Catch by 120% Over Standard Aldehyde Lure Alone

In replicated field experiments conducted in northern Vietnam summer rice crops, the addition of a 1:1 blend of (Z)-11-hexadecenyl acetate and (13Z)-13-octadecenyl acetate to the standard S. incertulas pheromone lure (a 1:3 ratio of (Z)-9-hexadecenal and (Z)-11-hexadecenal) significantly improved male moth catches by 120% on average in five out of six replicated field experiments [1]. The standard aldehyde-only lure alone attracted S. incertulas males, but the addition of the two acetate components—including Z13-18:Ac—markedly enhanced attractiveness. Notably, this combined lure did not capture any C. medinalis moths, confirming that the Z11-16:Ac/Z13-18:Ac blend is not attractive to that species in northern Vietnam, thereby providing species-specific enhancement.

Cross-species pheromone synergy Yellow rice stem borer Field bioassay

Alcohol Analog Z13-18:OH Inhibits Male Attraction When Added to Z13-18:Ac-Containing Blends in Both C. medinalis and Synanthedon haitangvora

Two independent field studies across different lepidopteran species converge on the same finding: the alcohol analog (Z)-13-octadecen-1-ol (Z13-18:OH) acts as a behavioral antagonist when combined with acetate-based pheromone blends. In C. medinalis field trials in India, addition of Z13-18:OH to Z13-18:Ac-containing blends reduced attractiveness to male moths at all blend ratios and concentrations tested [1]. In the clearwing moth Synanthedon haitangvora, the only significant effect observed among seven minor gland components was the strong inhibitory effect of adding the alcohol Z3,Z13-18:OH to the primary binary acetate blend of Z3,Z13-18:OAc and E2,Z13-18:OAc [2]. These findings establish that Z13-18:OH is not a neutral substitute for the acetate form but rather a potent antagonist.

Pheromone inhibition Field bioassay Alcohol-acetate antagonism

Geographic Pheromone Blend Ratios: Z13-18:Ac Dominates Indian Blend (90%) but Is a Minor Component in Philippine Blend (2%) of C. medinalis

GC-EAD and GC-MS analyses of pheromone gland extracts from C. medinalis females of different geographic origins reveal diametrically opposite blend ratios for the same two acetate components. Indian populations contain >90% Z13-18:Ac with Z11-16:Ac as a minor component (ratio approximately 10:90 Z11-16:Ac:Z13-18:Ac), while Philippine populations show the inverse pattern with 98% Z11-16:Ac and only 2% Z13-18:Ac [1]. Field bioassays conducted across 11 sites in Japan and in Hangzhou, China, confirmed that the Indian and Philippine synthetic blends (reflecting these native ratios) showed no attractive activity toward Japanese and Chinese C. medinalis populations, which respond exclusively to the aldehyde-based Japanese blend [2]. This means that Z13-18:Ac is neither universally dominant nor universally minor—its required proportion in a lure is entirely population-dependent.

Geographic pheromone polymorphism Blend ratio specificity Population-specific formulation

High-Confidence Procurement and Deployment Scenarios for (13Z)-13-Octadecenyl Acetate Based on Quantitative Evidence


Population-Specific C. medinalis Monitoring Lures for Indian Subcontinent Rice Ecosystems

For monitoring rice leaffolder populations in India, Bangladesh, and Sri Lanka, formulate lures with Z13-18:Ac as the dominant component (>90% of the acetate fraction) with Z11-16:Ac at approximately 10%, at a total loading of 500-550 μg per dispenser, based on the native Indian blend ratio where Z13-18:Ac constitutes >90% of pheromone gland contents [1]. The addition of alcohol analogs must be strictly avoided, as Z13-18:OH reduces male attraction in Indian-origin C. medinalis populations [2]. This scenario leverages the evidence that Z13-18:Ac is the dominant pheromone component in Indian populations and that the alcohol analog is an antagonist.

Dual-Species Rice Pest Monitoring via Combined S. incertulas / C. medinalis Acetate-Enhanced Lures

Deploy a combined lure containing the standard S. incertulas aldehyde blend (Z9-16:Ald + Z11-16:Ald at 1:3) supplemented with a 1:1 mixture of Z11-16:Ac and Z13-18:Ac in northern Vietnam and adjacent regions to achieve a 120% mean improvement in S. incertulas trap catch over the aldehyde-only baseline [1]. The Z13-18:Ac component is essential for this synergistic enhancement, as the acetate blend alone does not attract C. medinalis in this region [2], enabling species-selective monitoring within mixed-infestation rice paddies.

Simplified Three-Component Korean C. medinalis Lure Replacing Alcohol Components with Z13-18:Ac

For monitoring C. medinalis in Korean and potentially Japanese rice-growing regions, deploy a simplified three-component lure composed of Z11-18:Ald, Z13-18:Ald, and Z13-18:Ac at an 11:100:11 ratio, which achieves trap catch statistically equivalent to the more complex 4-component Japanese blend containing both Z11-18:OH and Z13-18:OH [1]. This formulation reduces procurement complexity from four to three synthetic pheromone components while maintaining field efficacy, supported by evidence that Z13-18:Ac alone functionally substitutes for both alcohol components [2].

Clearwing Moth (Sesiidae) Pheromone Research and Synanthedon Species-Specific Lure Development

For research on Synanthedon haitangvora and related clearwing moth species, Z13-18:Ac serves as a minor pheromone gland component identified alongside the primary diunsaturated acetates Z3,Z13-18:OAc and E2,Z13-18:OAc at an approximate 1:1 ratio [1]. Although Z13-18:Ac itself is a minor component in this system, its inclusion in research-grade lures is necessary for complete pheromone blend reconstitution studies. Critically, the alcohol analog Z3,Z13-18:OH must be excluded, as it exerts a strong inhibitory effect on the primary binary acetate blend [2], reinforcing the requirement for acetate-form procurement.

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